REACTION_CXSMILES
|
O.O.O.[C:4]1([CH3:16])[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[S:12]([OH:15])(=[O:14])=[O:13]>C(Cl)Cl.C(OCC)(=O)C>[C:4]1([CH3:16])[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[S:12]([OH:15])(=[O:14])=[O:13] |f:1.2.3|
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Name
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2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester
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Quantity
|
6.94 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.36 g
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Type
|
reactant
|
Smiles
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O.O.C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 cephem-4-carboxylate
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Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
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CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added with ice-
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Type
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TEMPERATURE
|
Details
|
cooling to the resulting suspension
|
Type
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CUSTOM
|
Details
|
to form a solution
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Type
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ADDITION
|
Details
|
was added to the solution
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Type
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CUSTOM
|
Details
|
the resulting mixture was subjected to reaction at room temperature for 7 hours
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Duration
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7 h
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Type
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CUSTOM
|
Details
|
The reaction mixture obtained
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Type
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CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
ADDITION
|
Details
|
Then, 50 ml of water was added to the organic layer
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Type
|
CUSTOM
|
Details
|
Then, the organic layer was separated
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Type
|
ADDITION
|
Details
|
50 ml of water was added
|
Type
|
WASH
|
Details
|
washed with 50 ml of saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
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Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.05 g | |
YIELD: PERCENTYIELD | 88.8% | |
YIELD: CALCULATEDPERCENTYIELD | 352.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |